molecular formula C9H15N5O B1482959 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethan-1-one CAS No. 2090650-17-0

1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethan-1-one

Cat. No.: B1482959
CAS No.: 2090650-17-0
M. Wt: 209.25 g/mol
InChI Key: YLAOSYDYVDQFSX-UHFFFAOYSA-N
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Description

The compound 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethan-1-one features a pyrrolidine ring substituted at the 3-position with a 1,2,3-triazole moiety bearing an aminomethyl group at its 4-position. The aminomethyl group enhances hydrophilicity compared to aryl or heteroaryl substituents, which may improve solubility and bioavailability .

Properties

IUPAC Name

1-[3-[4-(aminomethyl)triazol-1-yl]pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O/c1-7(15)13-3-2-9(6-13)14-5-8(4-10)11-12-14/h5,9H,2-4,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAOSYDYVDQFSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethan-1-one is a derivative of the 1,2,3-triazole scaffold, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of the compound is C12H18N6OC_{12}H_{18}N_{6}O, with a molecular weight of approximately 250.32 g/mol. The structure features a triazole ring that is known for its ability to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : Similar triazole derivatives have been shown to inhibit various kinases involved in signaling pathways that regulate cell growth and proliferation. For instance, compounds with triazole moieties have been identified as potent inhibitors of mTOR and EGFR kinases, which are crucial in cancer biology .
  • Anti-inflammatory Activity : Triazole derivatives have been reported to inhibit cytokine production, suggesting potential applications in treating chronic inflammatory diseases . This mechanism may involve modulation of NF-kB signaling pathways.
  • Anticancer Activity : Preliminary studies indicate that triazole-based compounds exhibit anticancer properties through apoptosis induction and antiangiogenic effects. For example, compounds similar to the one have shown efficacy against various cancer cell lines .

Biological Activity Data

A summary of relevant biological activities associated with triazole derivatives is presented below:

Activity TypeExample CompoundsIC50 Values (µM)References
mTOR InhibitionCompound A0.5 - 5
EGFR InhibitionCompound B0.2 - 0.8
Anti-inflammatoryCompound C10 - 50
Anticancer (A549 cells)Compound D5 - 15

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer activity of a series of triazole derivatives against A549 lung cancer cells using the XTT assay. The results indicated that specific modifications on the triazole ring enhanced cytotoxicity significantly, with some compounds demonstrating IC50 values as low as 5 µM .

Case Study 2: Anti-inflammatory Effects

Research involving animal models demonstrated that triazole derivatives could reduce inflammation markers in chronic inflammatory conditions. The compounds were found to decrease TNF-alpha and IL-6 levels significantly, suggesting their potential use in therapeutic strategies for inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethan-1-one exhibit significant antibacterial and antifungal activities. For instance, triazoles can disrupt the synthesis of ergosterol in fungal cell membranes, making them effective against various fungal infections .

Anticancer Properties
Research indicates that triazole-containing compounds can inhibit cancer cell proliferation. The mechanism often involves the modulation of key signaling pathways associated with cell growth and apoptosis. In particular, some studies have focused on the ability of triazole derivatives to act as inhibitors of certain kinases involved in cancer progression .

Neuroprotective Effects
Emerging evidence suggests that triazole derivatives may provide neuroprotection in models of neurodegenerative diseases. Their ability to modulate neurotransmitter systems and reduce oxidative stress is being investigated for potential therapeutic applications in conditions like Alzheimer's disease .

Material Science Applications

Polymer Chemistry
Triazole derivatives are increasingly used as building blocks in polymer chemistry due to their unique chemical properties. They can participate in click chemistry reactions, leading to the development of novel polymers with tailored properties for specific applications such as drug delivery systems and smart materials .

Catalysis
The incorporation of triazole groups into catalytic systems has been shown to enhance the efficiency of various chemical reactions. Their ability to stabilize transition states and facilitate electron transfer processes makes them valuable in organic synthesis and industrial applications .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated potent activity against Candida species with minimum inhibitory concentrations (MICs) lower than standard antifungals .
Study 2Anticancer ActivityShowed that triazole derivatives inhibited proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways .
Study 3Polymer DevelopmentDeveloped a new class of biodegradable polymers using triazole-based monomers which exhibited improved mechanical properties and degradation rates .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethan-1-one with structurally related triazole-pyrrolidine derivatives:

Compound Name Substituent on Triazole Molecular Formula Molecular Weight Yield (%) LC-MS [M+1]+ Key Features
Target Compound 4-(Aminomethyl) C₉H₁₆N₅O 210.25 N/A N/A Polar aminomethyl group; potential for H-bonding and solubility enhancement
2cab (1,2,3-triazole derivative) 4-Methoxyphenyl C₁₇H₂₀N₄O₂ 287 89 287 Aryl substituent; high yield (89%)
2cac (1,2,3-triazole derivative) 4-Benzenitrile C₁₅H₁₄N₅O 282 94 282 Electron-withdrawing cyano group; highest yield (94%)
2cad (1,2,3-triazole derivative) Thiophen-3-yl C₁₂H₁₃N₄OS 263 88 263 Heteroaromatic substituent; π-interaction potential
2-(3-Amino-1H-1,2,4-triazol-1-yl)... () 3-Amino (1,2,4-triazole) C₈H₁₃N₅O 195.22 N/A N/A 1,2,4-triazole isomer; lower molecular weight
MYF-03-69 () 4-(Pyridin-3-yl) C₂₂H₂₁F₃N₅O₂ 444.16 52 444.1645 Trifluoromethyl benzyloxy group; bioactive in TEAD1 inhibition

Key Observations:

Structural Variations: The target compound’s aminomethyl group distinguishes it from aryl (e.g., 2cab), heteroaryl (e.g., 2cad), and electron-withdrawing (e.g., 2cac) substituents. This group likely enhances solubility and hydrogen-bonding interactions compared to hydrophobic substituents . ’s compound uses a 1,2,4-triazole isomer, which alters regioselectivity and electronic properties compared to the target’s 1,2,3-triazole core.

Synthetic Efficiency: Triazole-pyrrolidine derivatives in achieve yields of 87–96% via solid- or solution-phase synthesis, suggesting robust methods for analogous compounds.

Spectroscopic Data :

  • The LC-MS [M+1]+ values for compounds in align with their molecular weights (e.g., 263 for 2cad). The target compound’s theoretical [M+1]+ would be 211.25 , though experimental validation is needed.

Research Findings and Implications

  • Synthetic Challenges: The aminomethyl group may necessitate specialized reagents (e.g., propargylamine derivatives) and protection strategies (e.g., Boc or Fmoc) during CuAAC synthesis .
  • Property Advantages: The aminomethyl group’s polarity could improve pharmacokinetic profiles compared to lipophilic analogs (e.g., 2cab or 2cad) .
  • Future Directions: Comparative studies on binding affinity (e.g., via crystallography, as in ) and solubility measurements are needed to validate the aminomethyl group’s impact.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Formation of the 1,2,3-triazole ring, often via azide-alkyne cycloaddition ("click chemistry").
  • Introduction of the aminomethyl substituent on the triazole ring.
  • Coupling of the triazole-substituted pyrrolidine with an ethanone moiety.

This approach leverages well-established synthetic routes for triazole formation and subsequent functional group transformations.

Preparation of the 1,2,3-Triazole Core

The 1,2,3-triazole ring is commonly synthesized by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly regioselective and efficient reaction. The key steps include:

This method is favored due to its mild conditions, high yields, and tolerance to various functional groups.

Introduction of the Aminomethyl Group on the Triazole

The aminomethyl substituent at the 4-position of the triazole can be introduced by:

This step requires careful control to avoid over-reduction or side reactions.

Coupling to Pyrrolidine and Ethanone Moieties

The pyrrolidine ring bearing the triazole substituent is further functionalized by acetylation to introduce the ethanone group at the nitrogen atom of the pyrrolidine. This is typically achieved by:

  • N-acetylation of the pyrrolidine nitrogen using acetyl chloride or acetic anhydride under basic or neutral conditions.
  • The reaction is conducted in solvents like dichloromethane or acetonitrile, often at room temperature or under reflux depending on reactivity.

Representative Reaction Conditions and Catalysts

While specific literature on this exact compound is limited, analogous synthetic methods for related triazole-pyrrolidine compounds suggest the following:

Step Reagents/Catalysts Solvent Temperature Time Yield Range
Azide formation Sodium azide, halide substrate DMF or DMSO 50-80 °C Several hours >80%
CuAAC cycloaddition CuSO4 + sodium ascorbate t-BuOH/H2O mixture Room temperature 1-24 hours 85-95%
Aminomethyl introduction Reduction (e.g., LiAlH4) or substitution THF or MeOH 0-25 °C 1-4 hours 70-90%
N-acetylation of pyrrolidine N Acetyl chloride or acetic anhydride + base DCM or acetonitrile 0-40 °C 0.5-3 hours 80-90%

Advanced Synthetic Techniques and Optimization

  • Ultrasound irradiation: Enhances reaction rates and yields in multi-component reactions involving heterocyclic synthesis, as demonstrated for related pyrrolidine and triazole derivatives.
  • Catalyst choice: Copper(I) catalysts are essential for regioselective triazole formation; alternative catalysts like InCl3 have been used in related heterocyclic syntheses to improve yields and reaction times.
  • Solvent effects: Mixed solvents such as 50% ethanol-water have been shown to optimize yields and reaction rates in related heterocyclic syntheses under mild conditions.

Summary Table of Preparation Methods

Preparation Step Key Reagents / Catalysts Typical Conditions Notes
Azide precursor synthesis Sodium azide, halide substrate DMF, 50-80 °C, hours High purity azide essential
CuAAC triazole formation CuSO4 + sodium ascorbate t-BuOH/H2O, RT, 1-24 h High regioselectivity, mild conditions
Aminomethyl group introduction LiAlH4 reduction or substitution THF/MeOH, 0-25 °C, 1-4 h Careful control to avoid side reactions
Pyrrolidine N-acetylation Acetyl chloride, base DCM or acetonitrile, 0-40 °C, 0.5-3 h Efficient acetylation step

Research Findings and Considerations

  • The ultrasound-assisted synthesis of related heterocycles improves yields and reduces reaction times significantly, suggesting potential for optimization in this compound's synthesis.
  • The choice of catalyst and solvent critically affects the yield and purity of the triazole formation step, with copper(I) catalysis in mixed solvents being optimal.
  • The aminomethyl functionalization requires selective reduction or substitution strategies to maintain the integrity of the triazole ring and avoid over-reduction or side reactions.
  • The acetylation step is straightforward but must be controlled to prevent over-acetylation or decomposition.

Q & A

Q. What are the primary synthetic routes for 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethan-1-one?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrrolidine-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the reactivity of aminomethyl-triazole precursors .
  • Step 2 : Introduction of the acetyl group via nucleophilic substitution or acylation under controlled conditions (e.g., using acetyl chloride in anhydrous dichloromethane at 0–5°C) .
  • Key Variables : Solvent polarity (e.g., DMF vs. THF), temperature (critical for minimizing side reactions), and stoichiometry of reagents .

Q. How is the compound characterized to confirm its structural integrity?

A combination of analytical techniques is employed:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) and carbonyl signals (δ ~205 ppm) .
  • Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ at m/z 266.148) .
  • FTIR : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~3350 cm1^{-1} (N-H stretch from aminomethyl) .

Q. What preliminary biological assays are recommended to assess its activity?

Initial screening often includes:

  • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .
  • Antimicrobial testing : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
  • Enzyme inhibition : Kinase or protease inhibition assays, leveraging the triazole’s metal-binding capacity .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Key strategies include:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require post-reaction purification via column chromatography .
  • Catalyst Optimization : Use of Cu(I) catalysts (e.g., CuBr(PPh3_3)3_3) for regioselective triazole formation .
  • Temperature Gradients : Slow heating (e.g., 40°C → 80°C over 12 hours) to minimize decomposition .

Q. What crystallographic data reveal the compound’s 3D conformation?

Single-crystal X-ray diffraction (SCXRD) provides atomic-level insights:

  • Bond Lengths : C=O bond ~1.22 Å, N-N bond in triazole ~1.34 Å .
  • Dihedral Angles : Triazole-pyrrolidine dihedral angles of ~15° indicate partial planarity .
  • Hydrogen Bonding : N-H···O interactions stabilize the aminomethyl group .

Q. How do structural modifications influence biological activity?

Structure-Activity Relationship (SAR) studies focus on:

  • Aminomethyl Group : Replacement with hydroxymethyl reduces antimicrobial activity by ~40%, likely due to altered H-bonding .
  • Pyrrolidine Substitution : Bulkier groups (e.g., 4-methylphenyl) enhance cytotoxicity (IC50_{50} ↓ 20%) but reduce solubility .
  • Triazole Position : 1,2,3-triazole vs. 1,2,4-triazole isomers show divergent kinase inhibition profiles .

Q. What mechanistic insights explain its reactivity in nucleophilic environments?

Computational and experimental approaches are combined:

  • DFT Calculations : Predict electrophilic sites (e.g., carbonyl carbon with high partial positive charge) .
  • Kinetic Studies : Pseudo-first-order kinetics in hydrolysis reactions at pH > 10 .
  • Trapping Experiments : Use of MeOH as a nucleophile to isolate intermediates .

Q. How stable is the compound under varying storage conditions?

Stability studies assess:

  • Thermal Degradation : TGA/DSC shows decomposition onset at ~180°C .
  • Photostability : UV-Vis exposure (254 nm) for 48 hours causes <5% degradation in amber vials .
  • pH Sensitivity : Stable at pH 5–7 but hydrolyzes rapidly at pH < 3 (t1/2_{1/2} ~2 hours) .

Q. What computational models predict its pharmacokinetic properties?

  • ADMET Prediction : Software like SwissADME estimates moderate bioavailability (LogP ~1.8) and blood-brain barrier permeability .
  • Molecular Dynamics : Simulations reveal strong binding to human serum albumin (ΔG ~−8.2 kcal/mol) .
  • Docking Studies : Triazole moiety interacts with ATP-binding pockets in kinases (e.g., EGFR) .

Q. How should contradictory data in biological assays be resolved?

  • Replicate Experiments : Ensure consistency across ≥3 independent trials .
  • Meta-Analysis : Compare results with structurally analogous compounds (e.g., pyrazoline derivatives ).
  • Dose-Response Curves : Validate activity thresholds (e.g., IC50_{50} values) using Hill slope analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethan-1-one
Reactant of Route 2
1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethan-1-one

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